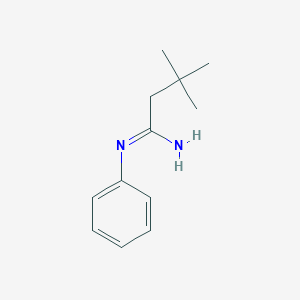
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring, which is a fused ring system containing both benzene and oxazole rings. The compound also contains a carboxyethyl group and a methyl group attached to the benzoxazole ring, along with an iodide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide typically involves the reaction of 2-methylbenzoxazole with an appropriate carboxyethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carboxyethyl group. The iodide ion is introduced through the addition of an iodinating agent, such as iodine or potassium iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium azide or silver nitrate can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzoxazole derivatives with different functional groups replacing the iodide ion.
Aplicaciones Científicas De Investigación
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other benzoxazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzoxazole: Lacks the carboxyethyl group and iodide ion.
3-Carboxyethylbenzoxazole: Lacks the methyl group and iodide ion.
2-Methyl-3-iodobenzoxazole: Lacks the carboxyethyl group.
Uniqueness
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide is unique due to the presence of both the carboxyethyl group and the iodide ion, which confer specific chemical and biological properties. This combination of functional groups makes it distinct from other benzoxazole derivatives and contributes to its diverse applications in research and industry.
Propiedades
Número CAS |
161099-33-8 |
|---|---|
Fórmula molecular |
C11H12INO3 |
Peso molecular |
333.12 g/mol |
Nombre IUPAC |
3-(2-methyl-1,3-benzoxazol-3-ium-3-yl)propanoic acid;iodide |
InChI |
InChI=1S/C11H11NO3.HI/c1-8-12(7-6-11(13)14)9-4-2-3-5-10(9)15-8;/h2-5H,6-7H2,1H3;1H |
Clave InChI |
RFCCXTPAAOUXBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C2=CC=CC=C2O1)CCC(=O)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)


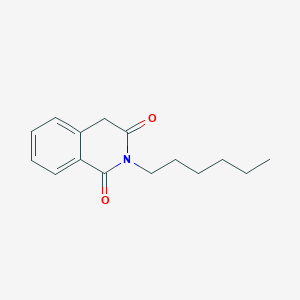
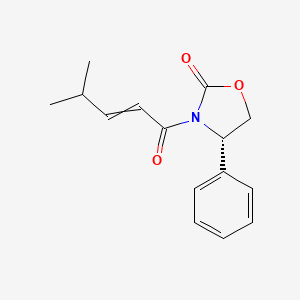
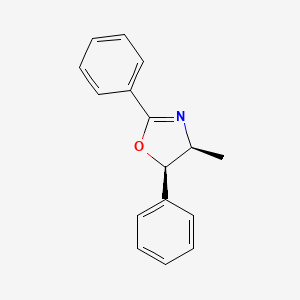



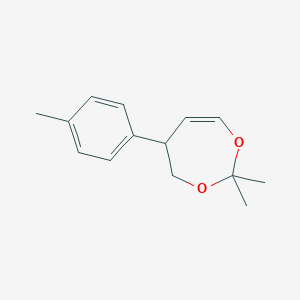

![2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide](/img/structure/B14264237.png)
